4-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
4-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of both bromine and iodine atoms attached to a pyrazolo[3,4-b]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine typically involves the iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine. One common method includes the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in an appropriate solvent, such as acetonitrile, under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form new carbon-carbon bonds.
Common Reagents and Conditions
N-iodosuccinimide (NIS): Used for iodination reactions.
Palladium Catalysts: Employed in coupling reactions.
Solvents: Acetonitrile, dichloromethane, and other organic solvents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyrazolopyridine derivatives with potential biological activities .
Scientific Research Applications
4-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes.
Biological Studies: The compound is investigated for its ability to inhibit specific biological pathways, making it a valuable tool in cancer research.
Chemical Biology: It serves as a probe to study the interactions of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as kinase enzymes. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby affecting downstream signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for the development of anticancer agents .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
- 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
- 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
Uniqueness
4-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and iodine atoms allows for versatile chemical modifications, making it a valuable scaffold in drug discovery .
Properties
IUPAC Name |
4-bromo-3-iodo-2H-pyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrIN3/c7-3-1-2-9-6-4(3)5(8)10-11-6/h1-2H,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNUUZDGVNWJIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NN=C2N=C1)I)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrIN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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